molecular formula C9H12N2S B15229813 6-Isopropylpyridine-3-carbothioamide

6-Isopropylpyridine-3-carbothioamide

Cat. No.: B15229813
M. Wt: 180.27 g/mol
InChI Key: VHWHWNKXOMHYDN-UHFFFAOYSA-N
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Description

6-(Isopropylamino)pyridine-3-carbothioamide is a pyridine derivative featuring a carbothioamide group (-C(=S)-NH₂) at position 3 and an isopropylamino substituent (-NH-CH(CH₃)₂) at position 6 of the pyridine ring. Its molecular formula is C₉H₁₃N₃S, with a molecular weight of 195.28462 g/mol .

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

6-propan-2-ylpyridine-3-carbothioamide

InChI

InChI=1S/C9H12N2S/c1-6(2)8-4-3-7(5-11-8)9(10)12/h3-6H,1-2H3,(H2,10,12)

InChI Key

VHWHWNKXOMHYDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Isopropylpyridine-3-carbothioamide can be synthesized through a condensation reaction involving pyridine derivatives. One common method involves the reaction of 6-isopropylpyridine-3-carboxylic acid with thioamide reagents under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 6-isopropylpyridine-3-carbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropylpyridine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-isopropylpyridine-3-carbothioamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in various catalytic processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The isopropylamino group in the target compound introduces steric bulk compared to the smaller cyclopropylamino group . This difference may influence binding interactions in biological systems or catalytic processes.

Functional Group Variations: Carbothioamide (-C(=S)-NH₂): Present in both the target compound and the cyclopropylamino analog, this group enhances lipophilicity and hydrogen-bonding capacity compared to oxygen-containing analogs . Carboxamidine (-C(=NH)-NH₂): Found in 6-isopropoxypyridine-3-carboxamidine, this group introduces a positively charged resonance structure under physiological conditions, which could affect solubility and reactivity .

Molecular Weight Trends: The cyclopropylamino derivative has the lowest molecular weight (193.27 g/mol) due to its compact substituent . The isopropoxy-carboxamidine compound exhibits a significantly lower molecular weight (179.22 g/mol) owing to the absence of sulfur and the presence of oxygen .

Implications for Research and Development

  • Medicinal Chemistry: The thioamide group in 6-(isopropylamino)pyridine-3-carbothioamide may improve membrane permeability compared to oxygenated analogs, making it a candidate for drug discovery .
  • Material Science: The cyclopropylamino analog’s strained ring could enhance reactivity in polymer synthesis or coordination chemistry .
  • Synthetic Challenges : The absence of CAS numbers for some compounds (e.g., the target compound and the isopropoxy derivative ) highlights gaps in commercial availability, necessitating custom synthesis for further studies.

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